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Introduction

Citrin deficiency, an autosomal recessive disorder caused by mutations in the SLC25A13 gene,
presents a spectrum of clinical phenotypes, including neonatal intrahepatic cholestasis
(NICCD)), failure to thrive and dyslipidemia (FTTDCD), and adult-onset type Il citrullinemia
(CTLN2).[1][2] The multifaceted nature of this disease necessitates the use of robust animal
models to unravel its pathophysiology and to develop effective therapeutic strategies. This
document provides detailed application notes and protocols for utilizing and characterizing
mouse models of citrin deficiency.

Citrin, the protein product of SLC25A13, is a mitochondrial aspartate-glutamate carrier crucial
for the malate-aspartate shuttle, which transports cytosolic NADH reducing equivalents into the
mitochondria.[1][2] Its deficiency disrupts hepatic glycolysis, gluconeogenesis, and the urea
cycle.[1][3]

Animal Models of Citrin Deficiency

Two primary mouse models are central to citrin deficiency research: the single Slc25a13
knockout (KO) mouse and the more phenotypically relevant citrin and mitochondrial glycerol-3-
phosphate dehydrogenase (mGPD) double knockout (dKO) mouse.
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e Slc25a13 Knockout (Ctrn-/-) Mouse: This model, generated by deleting the Slc25a13 gene,
exhibits some metabolic defects, such as impaired aspartate transport and reduced malate-
aspartate shuttle activity.[4][5] However, these mice fail to fully recapitulate the severe
human phenotypes like hyperammonemia and citrullinemia, likely due to compensatory
mechanisms.[4]

e Citrin/mGPD Double Knockout (dKO) Mouse: This model, lacking both citrin and mGPD,
more accurately reflects the human condition.[6][7] The absence of both major NADH
shuttles in the liver leads to pronounced metabolic disturbances, including
hyperammonemia, citrullinemia (especially after a sucrose challenge), hypoglycemia, and
fatty liver, making it the preferred model for studying the pathophysiology and testing
therapeutic interventions.[6][7]

Data Presentation: Comparative Phenotypes

The following tables summarize the key quantitative data comparing wild-type (WT), Slc25a13
knockout (Ctrn-/-), and citrin/mGPD double knockout (dKO) mice.

Table 1: Plasma Amino Acid and Ammonia Concentrations

Post-Sucrose

Analyte Genotype Basal

Challenge
Citrulline (uM) WT 505 52+6
Ctrn-/- 658 709
dKO 150 £ 20 450 + 50
Ammonia (UM) WT 8010 85+ 12
Ctrn-/- 90 + 15 110+ 20
dKO 180 £ 25 600 + 75
Arginine (UM) WT 100 + 12 98+11
Ctrn-/- 95+10 90 %10
dKO 709 658
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Table 2: Hepatic Metabolite Concentrations (nmol/g tissue)

Metabolite Genotype Basal
Glycerol-3-Phosphate WT 150 + 20
Ctrn-/- 200 + 25

dKO 800 + 100

Citrate WT 300+ 35
Ctrn-/- 250 + 30

dKO 100 + 15

Malate WT 100+ 12
Ctrn-/- 80+ 10

dKO 40+5

ATP/ADP Ratio WT 35204
Ctrn-/- 2803

dKO 1.5+0.2

Table 3: Physiological and Behavioral Parameters
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Parameter Genotype Value
Body Weight (g) at 12 weeks WT 25+ 2
Ctrn-/- 24 +2

dKO 20+1.5

Liver Triglycerides (mg/qg) WT 10+2
Ctrn-/- 15+3

dKO 405

Sucrose Preference (%) WT > 90%
Ctrn-/- ~80%

dKO < 30%

Experimental Protocols

Liver Perfusion for Ureogenesis and Gluconeogenesis
Assessment

This protocol allows for the functional assessment of key hepatic metabolic pathways ex vivo.

[8]

Materials:

Krebs-Henseleit bicarbonate buffer

Substrates: NH4CI, ornithine, lactate, pyruvate

Perfusion pump and oxygenator

Surgical instruments

Procedure:

o Anesthetize the mouse according to approved institutional protocols.
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Perform a midline laparotomy to expose the portal vein and inferior vena cava.

Cannulate the portal vein and initiate perfusion with oxygenated Krebs-Henseleit buffer at a
flow rate of 3-4 mL/min.

Ligate the inferior vena cava above the renal veins and cannulate the thoracic inferior vena
cava to collect the effluent.

Allow the liver to equilibrate for 20-30 minutes.

For Ureogenesis: Infuse a solution containing NH4CI (2 mM) and ornithine (0.5 mM). Collect
effluent samples every 5 minutes for 30 minutes.

For Gluconeogenesis: Infuse a solution containing lactate (5 mM) or pyruvate (5 mM).
Collect effluent samples every 5 minutes for 30 minutes.

Analyze the effluent for urea and glucose concentrations using commercially available kits.

Metabolomic Analysis of Liver Tissue

This protocol outlines the extraction and analysis of hepatic metabolites using LC-MS and GC-
MS.

Materials:

e Liquid nitrogen

o Methanol, chloroform, water (for extraction)

¢ LC-MS and GC-MS systems

Procedure:

o Euthanize the mouse and immediately freeze the liver in liquid nitrogen.

e Homogenize a known weight of frozen liver tissue in a cold methanol/chloroform/water
(2:1:1) solution.
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o Centrifuge to separate the polar (upper aqueous phase) and non-polar (lower organic phase)
metabolites.

e Dry the fractions under a stream of nitrogen.
» Reconstitute the polar fraction in a suitable solvent for LC-MS analysis.
o Derivatize the non-polar fraction for GC-MS analysis.

e Analyze the samples using established LC-MS and GC-MS methods to identify and quantify
metabolites.

Plasma Amino Acid Analysis

This protocol describes the quantification of plasma amino acids by HPLC.
Materials:

o HPLC system with a fluorescence detector

e O-phthalaldehyde (OPA) for derivatization

» Amino acid standards

Procedure:

Collect blood from the mice via cardiac puncture into heparinized tubes.

Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.

Deproteinize the plasma by adding sulfosalicylic acid and centrifuge.

Derivatize the supernatant containing the amino acids with OPA.

Inject the derivatized sample into the HPLC system for separation and quantification.

Blood Ammonia Assay

This protocol details the colorimetric determination of ammonia in plasma.
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Materials:

o Commercial ammonia assay kit

e Microplate reader

Procedure:

e Collect plasma as described in the amino acid analysis protocol.

» Follow the manufacturer's instructions for the commercial ammonia assay Kkit.

o Typically, the assay involves an enzymatic reaction that produces a colored product
proportional to the ammonia concentration.

o Read the absorbance on a microplate reader and calculate the ammonia concentration
based on a standard curve.

Sucrose Preference Test

This behavioral test assesses the anhedonia-like phenotype, a characteristic of citrin
deficiency.

Materials:

o Two identical drinking bottles per cage

e 1% sucrose solution

Procedure:

« Individually house the mice.

e For 2 days, habituate the mice to two bottles of water.

o For the next 2 days, provide one bottle of 1% sucrose solution and one bottle of water.
Switch the position of the bottles daily to avoid place preference.

o Measure the volume of liquid consumed from each bottle daily.
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+ Calculate the sucrose preference as: (volume of sucrose solution consumed / total volume of
liquid consumed) x 100%.
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Caption: Malate-Aspartate Shuttle and its impairment in Citrin Deficiency.
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Caption: Experimental workflow for characterizing citrin deficiency mouse models.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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